molecular formula C20H19Cl2N3OS B10978949 N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-N~2~-[1-(4-methylphenyl)ethyl]glycinamide

N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-N~2~-[1-(4-methylphenyl)ethyl]glycinamide

Cat. No.: B10978949
M. Wt: 420.4 g/mol
InChI Key: YTNCEMCEWPYBEM-UHFFFAOYSA-N
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Description

N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-N~2~-[1-(4-methylphenyl)ethyl]glycinamide is a compound that belongs to the class of thiazole derivatives. Thiazoles are five-membered heterocyclic compounds containing sulfur and nitrogen atoms. These compounds are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties .

Preparation Methods

The synthesis of N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-N~2~-[1-(4-methylphenyl)ethyl]glycinamide involves several steps. One common method includes the reaction of 2,4-dichlorophenyl isothiocyanate with 2-aminothiazole to form the intermediate compound. This intermediate is then reacted with 1-(4-methylphenyl)ethylamine to yield the final product . The reaction conditions typically involve the use of organic solvents such as dichloromethane or ethanol, and the reactions are carried out under reflux conditions.

Chemical Reactions Analysis

N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-N~2~-[1-(4-methylphenyl)ethyl]glycinamide undergoes various chemical reactions, including:

Scientific Research Applications

N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-N~2~-[1-(4-methylphenyl)ethyl]glycinamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound exhibits significant biological activities, making it a potential candidate for drug development.

    Medicine: Due to its antibacterial and antifungal properties, it is studied for its potential use in treating infections.

    Industry: The compound is used in the development of new materials with specific properties

Mechanism of Action

The mechanism of action of N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-N~2~-[1-(4-methylphenyl)ethyl]glycinamide involves its interaction with specific molecular targets. The thiazole ring in the compound is known to interact with enzymes and proteins, inhibiting their activity. This interaction can disrupt various biological pathways, leading to the compound’s antibacterial, antifungal, and anti-inflammatory effects .

Comparison with Similar Compounds

N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-N~2~-[1-(4-methylphenyl)ethyl]glycinamide can be compared with other thiazole derivatives such as:

The uniqueness of this compound lies in its specific substituents, which confer distinct biological activities and potential therapeutic applications.

Properties

Molecular Formula

C20H19Cl2N3OS

Molecular Weight

420.4 g/mol

IUPAC Name

N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-2-[1-(4-methylphenyl)ethylamino]acetamide

InChI

InChI=1S/C20H19Cl2N3OS/c1-12-3-5-14(6-4-12)13(2)23-10-19(26)25-20-24-18(11-27-20)16-8-7-15(21)9-17(16)22/h3-9,11,13,23H,10H2,1-2H3,(H,24,25,26)

InChI Key

YTNCEMCEWPYBEM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(C)NCC(=O)NC2=NC(=CS2)C3=C(C=C(C=C3)Cl)Cl

Origin of Product

United States

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